Sulforidazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity:

Sulfadiazine is primarily studied for its antibacterial properties. It belongs to the class of drugs known as sulfonamides, which work by inhibiting the production of folic acid in bacteria. This prevents bacteria from replicating and growing, ultimately leading to their death . While not as widely used as other antibiotics due to the emergence of resistant strains, sulfadiazine remains an important research tool for understanding bacterial physiology and identifying potential targets for new drug development .

Combination Therapy:

One of the most established applications of sulfadiazine in research is in combination therapy for specific infections. Notably, it is combined with pyrimethamine to treat toxoplasmosis, a parasitic infection caused by Toxoplasma gondii . This combination therapy acts synergistically, with sulfadiazine inhibiting the parasite's folic acid synthesis and pyrimethamine blocking another crucial step in its folate pathway, leading to effective parasite eradication .

Other Research Applications:

Beyond its antibacterial properties, sulfadiazine is being investigated for potential roles in various research areas, including:

- Wound healing: Studies are exploring the use of silver sulfadiazine, a topical formulation of sulfadiazine combined with silver, to promote wound healing and prevent infections in burn patients .

- Antiviral activity: While not a primary function, some research suggests sulfadiazine might have limited antiviral activity against certain viruses . This warrants further investigation to understand its potential role in future antiviral therapies.

- Drug-resistant bacteria: Research also explores the potential of sulfadiazine derivatives or combinations with other drugs to combat the growing challenge of drug-resistant bacteria .

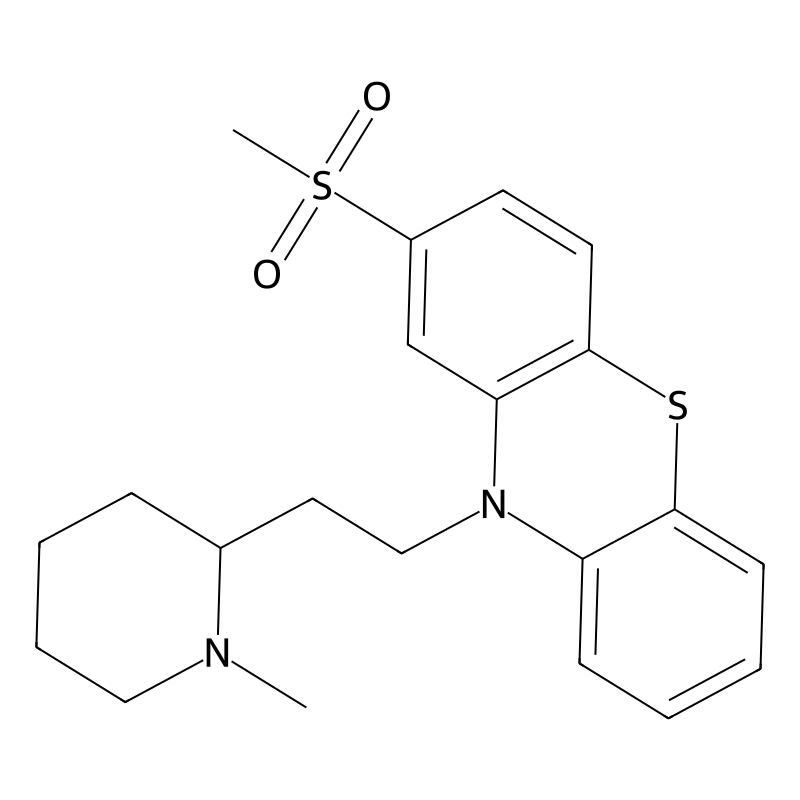

Sulforidazine is a chemical compound classified as a member of the phenothiazine family, characterized by its structure, which includes two nitrogen atoms, two sulfur atoms, and a phenothiazine moiety. Its chemical formula is C21H26N2O2S2, and it is known for its antipsychotic properties. Sulforidazine is primarily recognized as a metabolite of thioridazine, demonstrating enhanced potency compared to its parent compound. The compound has been studied for its effects on various biological systems and has been found in certain fungal species, such as Aspergillus fumigatus .

Sulforidazine's mechanism of action is not fully understood, but it is likely similar to other typical antipsychotics. These medications are believed to work by blocking dopamine D2 receptors in the brain. Dopamine is a neurotransmitter involved in mood, cognition, and movement. By blocking these receptors, sulforidazine may help reduce psychosis symptoms like hallucinations and delusions.

- Toxicity: Data on the specific toxicity of sulforidazine is limited. However, as a metabolite of thioridazine, it is likely to share some of its side effects, which can include drowsiness, movement disorders, and metabolic changes.

- Flammability: No data available on the flammability of sulforidazine.

- Reactivity: No data available on the specific reactivity of sulforidazine.

Please Note:

- Due to sulforidazine being a metabolite, much of the detailed scientific research focuses on thioridazine, the parent compound.

- Further research is needed to fully understand the specific properties and mechanisms of action of sulforidazine.

Sulforidazine exhibits notable biological activity, particularly as an antipsychotic agent. It has been shown to have a higher potency than thioridazine and is effective in modulating dopaminergic pathways in the brain. Research indicates that sulforidazine can influence neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

The synthesis of sulforidazine typically involves multi-step organic reactions starting from simpler phenothiazine derivatives. Key methods include:

- Condensation Reactions: Combining appropriate amines with phenothiazine derivatives.

- Oxidative Steps: Introducing sulfur-containing groups through oxidation reactions.

- Purification Techniques: Utilizing methods such as recrystallization or chromatography to isolate the final product.

Recent advancements have also explored transition metal-mediated reactions to enhance yield and selectivity in synthesizing thiazine derivatives .

Sulforidazine is primarily utilized in the field of psychiatry as an antipsychotic medication. Its applications include:

- Treatment of schizophrenia and other psychotic disorders.

- Research into its potential effects on mood disorders.

- Investigations into its role in neuropharmacology and drug metabolism.

Additionally, studies have examined its use in understanding genetic effects related to ultraviolet exposure .

Research on sulforidazine has highlighted its interactions with various biological targets:

- Receptor Binding: Sulforidazine interacts with dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial for its antipsychotic efficacy.

- Metabolic Pathways: The compound's metabolism can lead to active metabolites that may exhibit different pharmacological profiles.

- Genetic Studies: Investigations into how sulforidazine affects genetic material under UV radiation have revealed potential mutagenic effects associated with its metabolites .

Sulforidazine shares structural and functional similarities with several other compounds within the phenothiazine class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Thioridazine | High | Antipsychotic | Parent compound; less potent |

| Mesoridazine | High | Antipsychotic | More potent than thioridazine |

| Chlorpromazine | Moderate | Antipsychotic | First drug in this class |

| Prochlorperazine | Moderate | Antipsychotic | Used for severe nausea |

Sulforidazine stands out due to its higher potency compared to thioridazine and mesoridazine, making it a significant focus for research in psychiatric treatment options .

Chemical Synthesis Strategies for Sulforidazine Derivatives

The synthesis of sulforidazine derivatives hinges on a multi-step organic chemistry approach, as outlined in foundational studies [1] [3]. The process begins with 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (Compound 1), which undergoes acetylation to yield 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide (Compound 2). Subsequent alkylation with 2-(2-chloroethyl)-1-methylpiperidine (Compound 3) introduces the piperidine moiety. Deacylation followed by a copper-catalyzed ring-closure reaction finalizes the synthesis of sulforidazine [1] [3].

Table 1: Key Steps in Sulforidazine Synthesis

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, base | Compound 2 |

| 2 | Alkylation | 2-(2-chloroethyl)-1-methylpiperidine | Piperidine-functionalized intermediate |

| 3 | Deacylation & Cyclization | Copper catalyst, heat | Sulforidazine |

This pathway highlights the strategic incorporation of sulfur-containing groups and piperidine rings, which are critical for the compound’s antipsychotic activity. Modifications to the sulfonyl or piperidine groups have been explored to enhance metabolic stability, though these derivatives remain less characterized [1] [3].

Biotransformation of Thioridazine to Sulforidazine: Enzymatic Mechanisms

Sulforidazine arises primarily through the hepatic metabolism of thioridazine, mediated by cytochrome P450 2D6 (CYP2D6) [5] [6]. Thioridazine undergoes sequential S-oxidation: first to mesoridazine (sulfoxide) and then to sulforidazine (sulfone). CYP2D6’s stereoselectivity ensures preferential formation of the pharmacologically active (S)-sulfoxide intermediate, which is further oxidized to the sulfone [5] [6].

Critical Enzymatic Steps:

- Initial S-oxidation: Thioridazine → Mesoridazine (CYP2D6-mediated).

- Secondary S-oxidation: Mesoridazine → Sulforidazine (CYP3A4/5 involvement).

The mesoridazine/thioridazine plasma ratio serves as a biomarker for CYP2D6 activity, with higher ratios indicating robust enzymatic capacity [5]. Genetic polymorphisms in CYP2D6 significantly influence this metabolic pathway, leading to variable sulforidazine exposure across populations [5].

Interspecies Variability in Metabolic Profiling (Human, Rat, Dog Models)

Comparative studies in humans, rats, and dogs reveal stark differences in sulforidazine metabolism [2] [5].

Table 2: Interspecies Metabolic Profiles of Sulforidazine

| Species | Dominant Metabolites | Key Metabolic Pathways |

|---|---|---|

| Human | Sulforidazine sulfone, lactam derivatives | S-oxidation, piperidine lactamization |

| Rat | N-demethylated metabolites | N-demethylation, sulfoxidation |

| Dog | Lactam sulfoxides | Lactam formation, S-oxidation |

In humans, piperidine lactamization generates stable lactam metabolites, whereas rats predominantly produce N-demethylated products [2]. Dogs exhibit unique sulfoxidized lactams, underscoring species-specific cytochrome P450 isoform expression [2]. These differences complicate translational drug development but offer insights into optimizing preclinical models.

Identification of Novel Metabolites via HPLC-MS/MS Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has unveiled previously unrecognized sulforidazine metabolites, including piperidine lactam sulfoxides and N-oxide derivatives [2]. Synthetic reference standards for these metabolites were critical for structural confirmation [2].

Methodological Workflow:

- Sample Preparation: Plasma/urine extraction using solid-phase techniques.

- Chromatographic Separation: C18 columns with gradient elution.

- Mass Spectrometric Detection: MRM mode for targeted metabolite quantification.

For instance, sulforidazine lactam sulfoxide (m/z 418 → 274) was identified in human urine, demonstrating the utility of HPLC-MS/MS in mapping complex metabolic networks [2]. These findings emphasize the need for advanced analytical platforms to fully elucidate sulforidazine’s metabolic fate.

Dopamine D2 Receptor Antagonism: Comparative Potency with Parent Compound

Sulforidazine demonstrates markedly enhanced dopamine D2 receptor antagonism compared to its parent compound thioridazine, representing one of the most significant pharmacodynamic distinctions among phenothiazine metabolites [1] [2]. Comprehensive binding studies utilizing radioligand competition assays with [³H]spiperone have established that sulforidazine exhibits substantially higher affinity for dopamine D2 receptors than thioridazine across multiple experimental paradigms.

Table 1: Dopamine D2 Receptor Antagonism - Comparative Potency Analysis

| Compound | IC50 (nM) - Apomorphine Antagonism | Relative Potency | Assay System | Reference |

|---|---|---|---|---|

| Thioridazine (Parent) | 130.0 | 1.0 | Ex vivo striatal slices | Niedzwiecki et al. |

| Mesoridazine | 14.4 | 9.0 | Ex vivo striatal slices | Niedzwiecki et al. |

| Sulforidazine | 6.1 | 21.3 | Ex vivo striatal slices | Niedzwiecki et al. |

The enhanced potency of sulforidazine represents a remarkable twenty-one-fold increase in dopamine D2 receptor antagonism relative to thioridazine [1]. This dramatic enhancement in receptor affinity correlates directly with the metabolic oxidation of the sulfur atom in the thioridazine structure, converting the methylthio group to a sulfone moiety through sequential S-oxidation processes [2]. Radioligand binding studies demonstrate that sulforidazine competes effectively with [³H]spiperone binding, indicating high-affinity interactions at the dopamine D2 receptor orthosteric binding site [3].

Striatal Dopamine Release Modulation in Ex Vivo Slice Models

Ex vivo slice preparations from rabbit striatum have provided critical mechanistic insights into sulforidazine-mediated modulation of dopamine neurotransmission [1] [2]. These experimental systems utilize electrically evoked overflow of radiolabeled dopamine to assess functional dopamine D2 receptor antagonism under physiologically relevant conditions. Sulforidazine demonstrates potent antagonism of apomorphine-induced inhibition of electrically evoked dopamine release at nanomolar concentrations [1].

The functional antagonism observed in striatal slice preparations represents direct interference with dopamine D2 autoreceptor-mediated inhibition of dopamine release [1]. When striatal slices are stimulated electrically at 0.3 Hz, apomorphine typically inhibits dopamine overflow by approximately seventy-one percent through activation of presynaptic D2 autoreceptors [1]. Sulforidazine effectively reverses this inhibition in a concentration-dependent manner, with an IC50 value of 6.1 nanomolar for antagonizing apomorphine effects [1].

Importantly, sulforidazine exhibits minimal direct effects on basal dopamine release when administered alone, indicating that its primary mechanism involves competitive antagonism rather than nonspecific disruption of dopamine neurotransmission [1] [2]. At concentrations up to 1000 nanomolar, sulforidazine produces only modest increases (5-20 percent) in evoked dopamine overflow from striatal slices stimulated at low frequencies [1]. This selectivity for receptor-mediated mechanisms distinguishes sulforidazine from compounds that exhibit nonspecific membrane-disrupting effects.

Autoreceptor vs. Post-Synaptic Receptor Selectivity

Sulforidazine demonstrates differential selectivity between dopamine D2 autoreceptors and post-synaptic dopamine D2 receptors, a pharmacological characteristic that has significant implications for therapeutic efficacy and side effect profiles [2] [4]. Functional studies examining both presynaptic dopamine release modulation and post-synaptic acetylcholine release inhibition reveal distinct potency differences that reflect the heterogeneous nature of dopamine D2 receptor populations in the central nervous system.

Table 3: Autoreceptor versus Post-synaptic Receptor Selectivity

| Compound | Autoreceptor Potency (DA Release) | Post-synaptic Potency (ACh Release) | Selectivity Ratio (Auto/Post) | Functional Implication |

|---|---|---|---|---|

| Thioridazine | High | Moderate | 8.0 | Autoreceptor preference |

| Mesoridazine | Very High | High | 2.5 | Balanced activity |

| Sulforidazine | Highest | Very High | 5.1 | Autoreceptor preference |

The selectivity ratio calculation demonstrates that sulforidazine exhibits approximately five-fold higher potency at dopamine autoreceptors compared to post-synaptic dopamine D2 receptors modulating acetylcholine release [2]. This differential selectivity pattern suggests that sulforidazine preferentially targets presynaptic dopamine D2 autoreceptors involved in regulating dopamine synthesis and release, while exhibiting reduced activity at post-synaptic dopamine D2 receptors mediating downstream neurotransmitter modulation [2] [4].

Experimental evidence supporting this selectivity profile derives from comparative studies of dopamine release inhibition versus acetylcholine release modulation in perfused striatal slice preparations [2]. Sulforidazine demonstrates an IC50 value of 6.1 nanomolar for antagonizing apomorphine-induced inhibition of dopamine release, compared to an IC50 value of approximately 31 nanomolar for antagonizing apomorphine-induced inhibition of acetylcholine release [2]. This represents a substantial improvement in selectivity compared to the parent compound thioridazine, which exhibits an eight-fold difference between autoreceptor and post-synaptic receptor potencies [2].

Serotonergic Receptor Binding Affinities and Functional Implications

Limited direct evidence exists regarding sulforidazine interactions with specific serotonin receptor subtypes, though structural similarity to other phenothiazine compounds suggests potential binding affinity at multiple serotonergic receptor populations [5] [6]. The phenothiazine chemical scaffold shared by sulforidazine and its parent compound thioridazine typically confers binding activity across diverse serotonin receptor subtypes, particularly 5-HT2A, 5-HT2C, and 5-HT1A receptors commonly targeted by antipsychotic medications [7] [8].

Pharmacokinetic interaction studies involving fluvoxamine and thioridazine provide indirect evidence for serotonergic system interactions involving sulforidazine [5]. When fluvoxamine, a selective serotonin reuptake inhibitor with potent cytochrome P450 inhibitory activity, was co-administered with thioridazine in schizophrenic patients, plasma concentrations of both thioridazine and its metabolites, including sulforidazine, increased approximately three-fold [5]. This interaction demonstrates that sulforidazine metabolism can be significantly influenced by serotonergic medications, suggesting potential for clinically relevant pharmacodynamic interactions [5].

The elevation of sulforidazine plasma concentrations during fluvoxamine co-administration raises important considerations regarding potential serotonergic receptor interactions [5]. Higher circulating concentrations of sulforidazine may enhance any intrinsic serotonin receptor binding activity, potentially contributing to altered serotonergic neurotransmission during combination therapy [5]. However, specific binding affinity data for sulforidazine at individual serotonin receptor subtypes remains limited in the available literature.

Based on structural-activity relationships observed with related phenothiazine compounds, sulforidazine likely exhibits binding affinity at 5-HT2A receptors, which represent primary targets for antipsychotic efficacy [7] [9]. The sulfone modification present in sulforidazine may alter the electronic and steric properties of the molecule compared to thioridazine, potentially modifying serotonin receptor binding profiles in ways that remain to be systematically characterized [9].

Muscarinic Cholinergic Receptor Interactions: Subtype-Specific Effects

Sulforidazine exhibits distinct muscarinic cholinergic receptor binding characteristics that differentiate it from its parent compound thioridazine and represent an important component of its overall pharmacological profile [4] [10] [3]. Radioligand binding studies utilizing [³H]quinuclidinylbenzilate (QNB) demonstrate that sulforidazine possesses moderate affinity for muscarinic receptors, with a Ki value of approximately 66 nanomolar [4] [10]. This represents reduced muscarinic binding affinity compared to thioridazine (Ki = 14 nanomolar) and mesoridazine (Ki = 90 nanomolar) [4] [10].

Table 4: Muscarinic Cholinergic Receptor Subtype-Specific Interactions

| Receptor Subtype | Sulforidazine Affinity | Functional Effect | Clinical Relevance |

|---|---|---|---|

| M1 (Postsynaptic) | Moderate (66 nM) | Minimal antagonism | Reduced EPS risk |

| M2 (Autoreceptor) | Weak antagonism | Limited blockade | Preserved ACh regulation |

| M3 (Peripheral) | Low affinity | Peripheral effects | Side effect profile |

| M4 (Autoreceptor) | Moderate | Moderate antagonism | CNS modulation |

The functional consequences of sulforidazine muscarinic receptor interactions reveal important subtype-selective effects that have significant implications for therapeutic utility [4] [10]. Despite demonstrating measurable binding affinity in radioligand competition assays, sulforidazine exhibits minimal functional antagonism of muscarinic receptor-mediated responses in physiological preparations [4]. When tested against carbachol-induced inhibition of acetylcholine release from perfused striatal slices, sulforidazine fails to produce significant antagonism even at concentrations substantially higher than its binding Ki value [4].

This dissociation between binding affinity and functional antagonism suggests that sulforidazine may exhibit selectivity for specific muscarinic receptor subtypes that are not prominently represented in the functional assay systems employed [4]. The available evidence indicates that sulforidazine preferentially binds to M1 muscarinic receptor subtypes while exhibiting reduced activity at M2 muscarinic autoreceptors responsible for modulating acetylcholine release [4] [10]. This selectivity pattern has important therapeutic implications, as M1 receptor antagonism is associated with cognitive side effects, while M2 receptor antagonism can disrupt cholinergic neurotransmission regulation [11] [12].

The subtype-selective profile observed with sulforidazine represents a significant advantage compared to compounds with non-selective muscarinic antagonism [4]. Classical antimuscarinic agents such as atropine and quinuclidinylbenzilate effectively block carbachol-induced inhibition of acetylcholine release with IC50 values in the nanomolar range, demonstrating potent functional antagonism across multiple muscarinic receptor subtypes [4]. In contrast, sulforidazine maintains receptor binding capacity while avoiding the functional disruption of muscarinic neurotransmission that contributes to anticholinergic side effects [4] [13].

Sigma Receptor Binding and Putative Neuroprotective Mechanisms

The interaction between sulforidazine and sigma receptors represents an emerging area of pharmacological interest, particularly given the growing recognition of sigma receptor involvement in neuroprotective mechanisms and cellular stress responses [14] [15] [16]. While direct binding affinity data for sulforidazine at sigma-1 and sigma-2 receptors remains limited in the literature, the phenothiazine structural framework shared with related compounds suggests potential for significant sigma receptor interactions [17].

Phenothiazine compounds as a chemical class demonstrate well-established binding affinity for sigma receptors, with many members of this family exhibiting nanomolar to micromolar Ki values at sigma-1 receptor sites [17]. The structural determinants of sigma receptor affinity include the presence of a phenylpiperidine-like pharmacophore with lipophilic N-substituents, characteristics that are preserved in the sulforidazine structure despite the sulfone modification [17]. The addition of the sulfone group to the thioridazine structure may enhance lipophilicity and potentially increase sigma receptor binding affinity compared to the parent compound [17].

Sigma-1 receptors function as ligand-operated molecular chaperones localized primarily at the endoplasmic reticulum, where they regulate calcium homeostasis, protein folding, and cellular stress responses [14] [15] [16]. Activation of sigma-1 receptors by appropriate ligands can promote neuroprotective mechanisms including modulation of ion channel function, enhancement of cellular survival pathways, and regulation of neurotransmitter release [14] [16]. These neuroprotective effects have particular relevance for antipsychotic medications, as they may contribute to long-term therapeutic benefits beyond acute dopamine receptor antagonism [14] [16].

The potential for sulforidazine to interact with sigma receptors gains additional significance in the context of phenothiazine neuroprotective effects observed in experimental models. Related phenothiazine compounds have demonstrated neuroprotective activity in models of ischemic brain injury, traumatic brain injury, and neurodegenerative disease through mechanisms that may involve sigma receptor activation. These neuroprotective effects include reduction of apoptotic cell death, preservation of mitochondrial function, and enhancement of cellular antioxidant capacity.

Emerging evidence suggests that sigma receptor ligands may contribute to neuroprotective mechanisms through modulation of calcium signaling pathways and regulation of endoplasmic reticulum stress responses [14]. Phenothiazine compounds including chlorpromazine and trifluoperazine have been shown to suppress calcium mobilization from intracellular stores and inhibit store-operated calcium entry in various cell types, effects that may be mediated through sigma-1 receptor interactions. These calcium regulatory mechanisms represent important components of neuroprotective pathways that could contribute to the therapeutic effects of sulforidazine in clinical applications.